3-Aminophthalhydrazide monosodium salt
CAS No.: 206658-12-0; 20666-12-0
Cat. No.: VC4806404
Molecular Formula: C8H6N3NaO2
Molecular Weight: 199.145
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 206658-12-0; 20666-12-0 |
|---|---|
| Molecular Formula | C8H6N3NaO2 |
| Molecular Weight | 199.145 |
| IUPAC Name | sodium;8-amino-2H-phthalazin-3-ide-1,4-dione |
| Standard InChI | InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1 |
| Standard InChI Key | RVJVDCVIJCBUTH-UHFFFAOYSA-M |
| SMILES | C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Identification
3-Aminophthalhydrazide monosodium salt belongs to the phthalazine derivatives, with the systematic IUPAC name sodium;8-amino-2H-phthalazin-3-ide-1,4-dione. Its molecular formula, , reflects a sodium cation paired with a deprotonated aminophthalhydrazide anion. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Weight | 199.145 g/mol |
| SMILES Notation | C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] |
| InChIKey | RVJVDCVIJCBUTH-UHFFFAOYSA-M |
| CAS Registry Numbers | 20666-12-0, 206658-12-0 |
The planar phthalazine core facilitates π-π interactions, critical for its chemiluminescent activity. The sodium ion enhances aqueous solubility, making it suitable for solution-phase reactions .
Physical and Thermal Characteristics
The compound exists as an off-white crystalline solid with a melting point exceeding 300°C, indicating high thermal stability . It is odorless and exhibits no measurable vapor pressure at standard conditions, reducing inhalation risks during handling . Solubility in water is well-documented, though organic solvent compatibility remains less explored.
Analytical Chemistry Applications
Chemiluminescence Mechanisms
3-Aminophthalhydrazide monosodium salt emits blue light ( nm) upon oxidation, a reaction catalyzed by peroxidase enzymes or transition metals like iron and copper. The mechanism involves:
This light emission, proportional to analyte concentration, underpins its use in forensic blood detection and environmental metal ion quantification .
Detection Limits in Environmental Analysis
Recent studies demonstrate its efficacy in trace metal analysis:
| Analyte | Detection Limit (ppb) | Matrix |
|---|---|---|
| Cu²⁺ | 0.5 | Industrial Waste |
| Fe³⁺ | 1.2 | Groundwater |
| Hg²⁺ | 0.3 | Seawater |
Such sensitivity makes it indispensable for monitoring heavy metal contamination .
Biochemical Assays
In enzymology, the compound serves as a peroxidase substrate to measure hydrogen peroxide generation in cellular pathways. For instance, it quantifies NADPH oxidase activity in neutrophil studies, providing insights into inflammatory responses .
Pharmaceutical Development
Anti-Cancer Drug Intermediates
The amino group at position 3 allows functionalization into heterocyclic scaffolds used in tyrosine kinase inhibitors. A 2024 study highlighted its role in synthesizing Imatinib analogs, which target BCR-ABL fusion proteins in chronic myeloid leukemia .
Pharmacokinetic Considerations
While the compound itself lacks therapeutic activity, its metabolites exhibit low cytotoxicity (IC₅₀ > 100 μM in HepG2 cells), ensuring safety as a synthetic intermediate.
Industrial and Textile Applications
Dye Intermediate Functionality
In textile manufacturing, it improves colorfastness by forming stable coordination complexes with metal mordants. A 2023 trial showed a 40% increase in wash durability for indigo-dyed fabrics treated with 3-aminophthalhydrazide derivatives .
Polymer Stabilization
Incorporating 0.1–0.5 wt% of the compound into polypropylene matrices reduces thermal degradation by 30% at 200°C, extending material lifespan in automotive components .
Recent Research Innovations
Nanomaterial-Enhanced Chemiluminescence
A 2024 breakthrough integrated the compound with gold nanoparticles, amplifying light output by 200% for single-cell reactive oxygen species imaging.
Biodegradability Studies
Despite its water solubility, microbial degradation in activated sludge achieves 85% breakdown within 72 hours, mitigating environmental persistence concerns .
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